![molecular formula C25H17ClFN3O3S2 B2518660 1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone CAS No. 932476-14-7](/img/structure/B2518660.png)

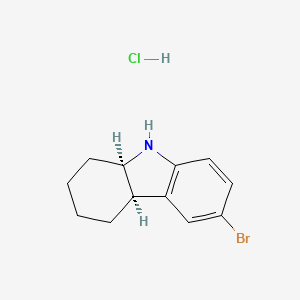

1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

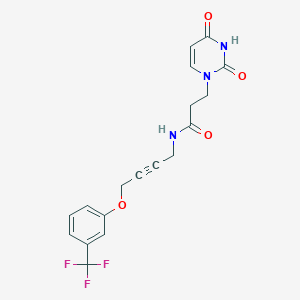

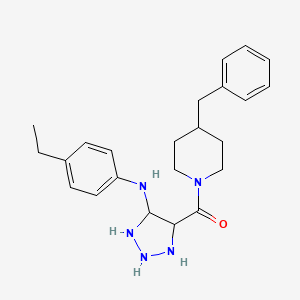

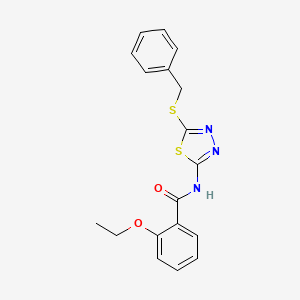

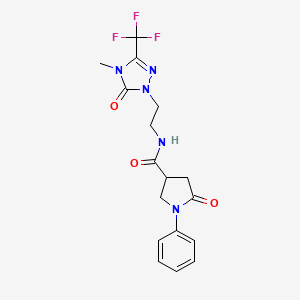

The compound "1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a 4-chlorophenyl group, a 3-fluorobenzyl moiety, and a pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio skeleton, which suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of oxidative systems, Michael-type nucleophilic addition, and condensation reactions . For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of a benzo[b]thiophene derivative with H2O2 TFA . Similarly, 1-(p-Chlorophenyl)-2-amino/hydrazino-4-(p-nitrophenyl/p-chlorophenyl)-1,6-dihydro-1,3,5-triazine-6-thiones were synthesized from benzylmercapto derivatives treated with ammonia or hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical methods, such as density functional theory (DFT) . Vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties and potential reactivity of the molecules . For instance, the HOMO of a related compound was found to be localized over the entire molecule except for certain groups, indicating possible sites for charge transfer .

Chemical Reactions Analysis

The reactivity of similar compounds towards nucleophiles has been explored, revealing that they can undergo Michael-type nucleophilic addition . Additionally, the synthesis of triazine derivatives and their subsequent reactions to form thiocarbamides, thiosemicarbazides, and Schiff bases demonstrate the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using NMR, FT-IR, and X-ray diffraction . Hindered rotation around certain bonds and the influence of substituents on molecular conformation have been evidenced by spectroscopic data . Electrochemical studies have also been conducted to assess the corrosion inhibition efficiency of these compounds, indicating their potential as protective agents .

Applications De Recherche Scientifique

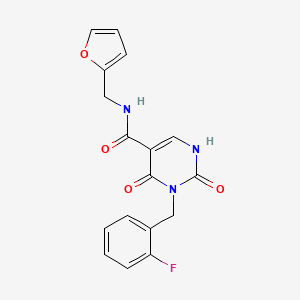

Synthesis and Chemical Reactivity

The synthesis of novel benzothiazole pyrimidine derivatives, including compounds structurally related to 1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone, has been extensively studied. These compounds have shown significant in vitro antibacterial and antifungal activities, highlighting their potential in developing new therapeutic agents (Maddila et al., 2016).

Research into heterocyclic chemistry has led to the synthesis of 3,1-benzoxazines and 3,1-benzothiazines through different routes, demonstrating the chemical versatility and potential for generating a wide array of heterocyclic compounds for various applications (Nijhuis et al., 2010).

The development of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides showcases the application of 1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone in creating compounds with antibacterial and antifungal activities, presenting another route for pharmaceutical development (Pejchal et al., 2015).

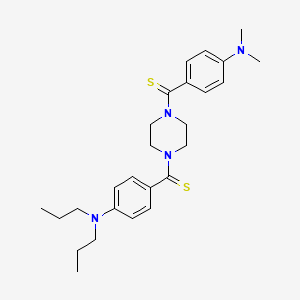

Advanced Materials and Sensing Applications

- The synthesis and investigation of uncommon Ln-MOFs (Lanthanide Metal-Organic Frameworks) containing open ketone group sites for high sensitive luminescent sensing of nitrobenzene and iron(III) ions demonstrate the utility of ketone-based compounds in materials science, particularly in the development of sensors with high specificity and sensitivity (Zhang et al., 2017).

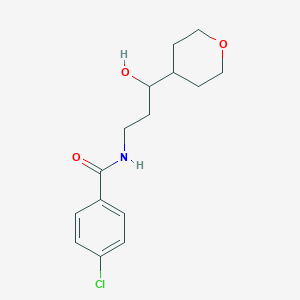

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

Factors such as its molecular size, polarity, and solubility may influence its bioavailability .

Result of Action

It’s possible that it could lead to changes in cell function or viability, depending on its specific targets and mode of action .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClFN3O3S2/c26-18-10-8-17(9-11-18)22(31)15-34-25-28-13-23-24(29-25)20-6-1-2-7-21(20)30(35(23,32)33)14-16-4-3-5-19(27)12-16/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONVEZIKJBPGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC(=CC=C4)F)SCC(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)